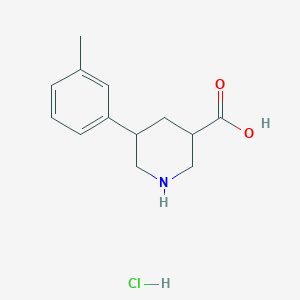

5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride

Description

5-(3-Methylphenyl)piperidine-3-carboxylic acid hydrochloride is a piperidine derivative featuring a 3-methylphenyl substituent at the 5-position and a carboxylic acid group at the 3-position of the piperidine ring, with a hydrochloride counterion. Piperidine scaffolds are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) or ion channels .

Propriétés

IUPAC Name |

5-(3-methylphenyl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKURTLYIYQGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC(CNC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of the 3-Methylphenyl Group: This step involves the introduction of the 3-methylphenyl group onto the piperidine ring. This can be achieved through Friedel-Crafts alkylation or other suitable methods.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

a. Neuropharmacology

5-(3-Methylphenyl)piperidine-3-carboxylic acid; hydrochloride has been investigated for its effects on the central nervous system. Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and dopamine receptors. Research indicates that compounds with similar structures can act as inhibitors of GABA uptake, potentially leading to therapeutic applications in treating anxiety disorders and epilepsy .

b. Drug Development

The compound serves as a versatile building block in the synthesis of novel pharmaceuticals. Its ability to modulate biological activity through structural modifications allows researchers to explore various analogs for enhanced efficacy and reduced side effects. For instance, derivatives of piperidine have shown promise in the treatment of neurodegenerative diseases such as Parkinson's disease due to their neuroprotective properties .

Recent studies have focused on the biological activities of piperidine derivatives, including their potential as enzyme inhibitors. For example, compounds with similar piperidine structures have been evaluated for their ability to inhibit monoamine oxidases, which play a crucial role in neurotransmitter metabolism . This inhibition could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating depression and other mood disorders.

Table 2: Summary of Biological Activities

| Activity Type | Related Studies |

|---|---|

| GABA Uptake Inhibition | Potential treatment for anxiety |

| Monoamine Oxidase Inhibition | Possible antidepressant effects |

| Neuroprotective Effects | Research related to Parkinson's disease |

Case Study 1: Neuropharmacological Effects

A study published in Pharmacology Biochemistry and Behavior explored the effects of piperidine derivatives on GABA uptake in neuronal cultures. The findings indicated that certain analogs significantly inhibited GABA uptake, suggesting their potential utility in developing anxiolytic medications .

Case Study 2: Agrochemical Potential

In an investigation into the fungicidal properties of piperidine derivatives, researchers found that compounds structurally similar to 5-(3-Methylphenyl)piperidine-3-carboxylic acid exhibited promising antifungal activity against common agricultural pathogens. This suggests a pathway for further exploration into its use as an agrochemical agent .

Mécanisme D'action

The mechanism of action of 5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The piperidine ring structure allows it to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

- Substituent Position : The position of the methylphenyl group (e.g., 4- vs. 5-position on the piperidine ring) significantly impacts receptor binding. For example, 3-Methyl PCP hydrochloride (arylcyclohexylamine) exhibits NMDA receptor antagonism due to its cyclohexyl-phenyl hybrid structure, whereas Meperidine ’s ethyl ester group enhances µ-opioid receptor affinity .

- Carboxylic Acid vs.

- Halogenation and Fluorination : The 1-(2,2-difluoroethyl)piperidine-3-carboxylic acid hydrochloride incorporates fluorine atoms, which can enhance metabolic stability and bioavailability—a common strategy in medicinal chemistry .

Pharmacological and Research Relevance

Physicochemical Properties

- Purity and Stability : Most compounds (e.g., Meperidine, 3-Methyl PCP) are supplied as ≥98% pure crystalline solids, stable at -20°C for ≥5 years, indicating suitability for long-term storage in research settings .

- Solubility : Hydrochloride salts generally improve aqueous solubility, critical for in vitro assays. For instance, 4-(3-Methoxyphenyl)piperidine hydrochloride ’s solubility data (unreported) could be inferred from similar analogs .

Activité Biologique

5-(3-Methylphenyl)piperidine-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a carboxylic acid functional group and a 3-methylphenyl substituent. Its molecular formula is C12H15ClN2O2, with a molecular weight of approximately 240.71 g/mol. The presence of the piperidine moiety suggests potential interactions with various biological targets.

Research indicates that compounds similar to 5-(3-Methylphenyl)piperidine-3-carboxylic acid often exert their effects through the inhibition of key enzymes and receptors involved in cellular signaling pathways. Specifically, it may interact with:

- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics and subsequent cancer cell death.

| Study | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(3-Methylphenyl)piperidine-3-carboxylic acid | 10 | Tubulin inhibition | |

| Related piperidine derivative | 0.021 | PNP inhibition |

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects. Piperidine derivatives are known for their activity on central nervous system (CNS) receptors, which can lead to alterations in mood and behavior.

- Dopamine Receptor Modulation : Potential to influence dopaminergic pathways, which are critical in conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptor Interaction : May affect serotonin levels, contributing to antidepressant-like effects.

Case Studies

- In Vitro Studies : Research has demonstrated that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Animal Models : In vivo studies using rodent models have shown that administration of piperidine derivatives results in significant tumor size reduction, suggesting efficacy in cancer treatment.

Safety and Toxicity

The safety profile of 5-(3-Methylphenyl)piperidine-3-carboxylic acid; hydrochloride is essential for its therapeutic application. Preliminary studies indicate low toxicity levels at therapeutic doses. However, further research is needed to fully establish its safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Methylphenyl)piperidine-3-carboxylic acid hydrochloride, and how are they optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Formation of the piperidine ring via cyclization of a precursor such as 3-methylbenzylamine derivatives.

- Step 2 : Introduction of the carboxylic acid group using carboxylation agents (e.g., CO₂ under pressure or Grignard reactions).

- Step 3 : Hydrochloride salt formation via acid-base titration with HCl.

- Optimization : Reaction conditions (temperature, solvent, catalysts) are adjusted to maximize yield. Purification is achieved through recrystallization (ethanol/water mixtures) or reverse-phase HPLC .

Q. Which spectroscopic and chromatographic techniques are employed to characterize this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the piperidine and phenyl rings.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., observed m/z 269.77 for C₁₄H₂₀ClNO₂).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's binding affinity to neurological targets (e.g., opioid receptors)?

- Methodology :

- Radioligand Binding Assays : Competitive displacement studies using tritiated ligands (e.g., [³H]naloxone for opioid receptors) to calculate IC₅₀ values.

- In Silico Docking : Molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding poses in receptor active sites (e.g., μ-opioid receptor PDB: 4DKL).

- Functional Assays : cAMP inhibition or calcium flux assays to assess downstream signaling effects .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across studies?

- Approaches :

- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell lines).

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 3-methyl PCP hydrochloride, which shares a piperidine backbone) to identify structure-activity relationships (SAR).

- Advanced Analytics : Use LC-MS/MS to rule out impurities or degradation products influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.